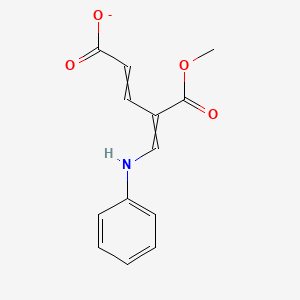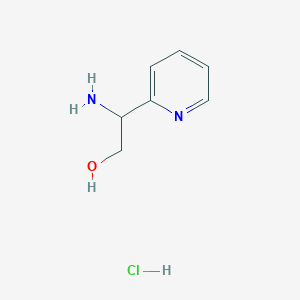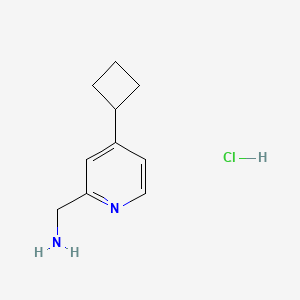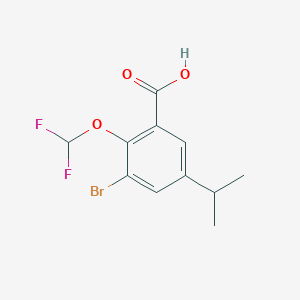
3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid: is an organic compound with the molecular formula C10H10BrF2O3. It is a derivative of benzoic acid, characterized by the presence of bromine, difluoromethoxy, and isopropyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a suitable benzoic acid derivative, followed by the introduction of the difluoromethoxy group through nucleophilic substitution. The isopropyl group can be introduced via Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Bromo-2-(difluoromethoxy)benzoic acid
- 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid
- 3-Bromo-2-ethoxy-5-methylphenylboronic acid
Comparison: Compared to these similar compounds, 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. The difluoromethoxy group also imparts distinct electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C11H11BrF2O3 |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
3-bromo-2-(difluoromethoxy)-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H11BrF2O3/c1-5(2)6-3-7(10(15)16)9(8(12)4-6)17-11(13)14/h3-5,11H,1-2H3,(H,15,16) |
Clave InChI |
FKOBEBPHUQVOHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
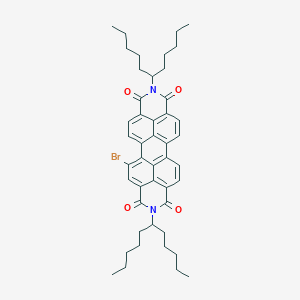
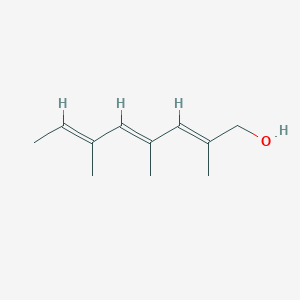

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)



